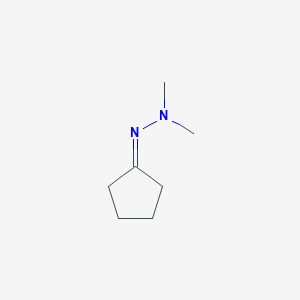
Cyclopentanone dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone dimethylhydrazone (CPDH) is a chemical compound with the molecular formula C8H16N2. It is a yellow oil that is commonly used in scientific research due to its ability to form complexes with metal ions. CPDH is synthesized through a simple reaction between cyclopentanone and dimethylhydrazine, and has a wide range of applications in both organic and inorganic chemistry.
Mecanismo De Acción
The mechanism of action of Cyclopentanone dimethylhydrazone is not well understood. However, it is believed that Cyclopentanone dimethylhydrazone forms complexes with metal ions through coordination of the nitrogen atoms in the hydrazone moiety. These complexes can then participate in a variety of chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanone dimethylhydrazone has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclopentanone dimethylhydrazone is its ability to form complexes with a wide range of metal ions. This makes it a versatile ligand for use in a variety of laboratory experiments. However, Cyclopentanone dimethylhydrazone is also relatively unstable and can decompose over time, which can limit its usefulness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research involving Cyclopentanone dimethylhydrazone. One area of interest is the development of new metal complexes using Cyclopentanone dimethylhydrazone as a ligand. These complexes could have a wide range of applications in catalysis, electrochemistry, and materials science. Additionally, there is potential for Cyclopentanone dimethylhydrazone to be used in the development of new sensors for metal ions, which could have applications in environmental monitoring and medical diagnostics.
Métodos De Síntesis
Cyclopentanone dimethylhydrazone is synthesized through a reaction between cyclopentanone and dimethylhydrazine. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a condensation reaction to form Cyclopentanone dimethylhydrazone.
Aplicaciones Científicas De Investigación
Cyclopentanone dimethylhydrazone is commonly used in scientific research as a ligand for metal ions. It forms complexes with a wide range of metal ions, including copper, nickel, and cobalt. These complexes are used in a variety of applications, including catalysis, electrochemistry, and bioinorganic chemistry.
Propiedades
Número CAS |
14090-60-9 |
|---|---|
Nombre del producto |
Cyclopentanone dimethylhydrazone |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
N-(cyclopentylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)8-7-5-3-4-6-7/h3-6H2,1-2H3 |
Clave InChI |
WEZHJSIEBKGPAO-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCC1 |
SMILES canónico |
CN(C)N=C1CCCC1 |
Otros números CAS |
14090-60-9 |
Sinónimos |
Cyclopentanone dimethyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



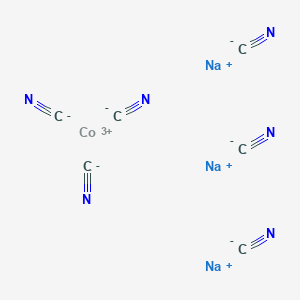
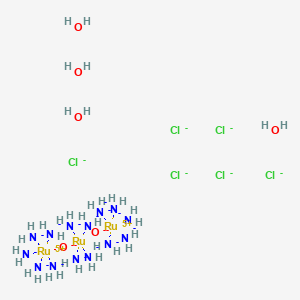
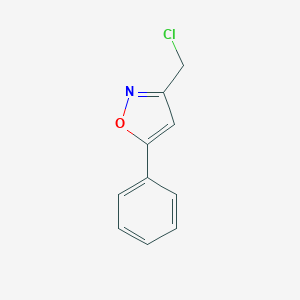

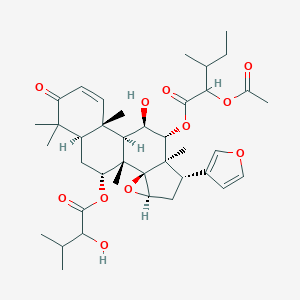
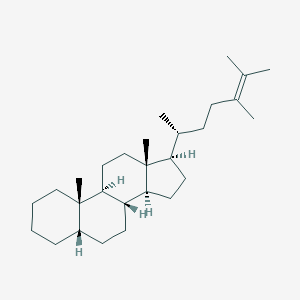

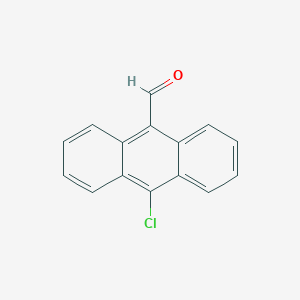



![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
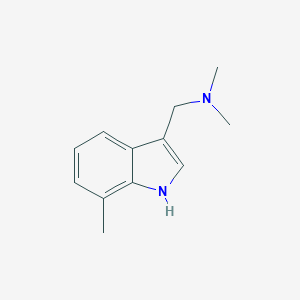
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)